(-)-Gusperimus

Description

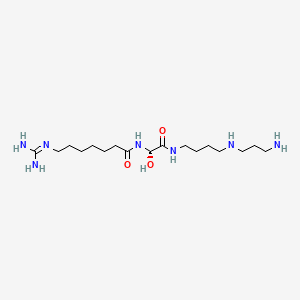

Structure

2D Structure

Properties

CAS No. |

89149-10-0 |

|---|---|

Molecular Formula |

C17H37N7O3 |

Molecular Weight |

387.5 g/mol |

IUPAC Name |

N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide |

InChI |

InChI=1S/C17H37N7O3/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23)/t16-/m0/s1 |

InChI Key |

IDINUJSAMVOPCM-INIZCTEOSA-N |

Isomeric SMILES |

C(CCCN=C(N)N)CCC(=O)N[C@H](C(=O)NCCCCNCCCN)O |

Canonical SMILES |

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O |

Other CAS No. |

89149-10-0 |

shelf_life |

Bulk: Samples stored at 25 °C for 3 months show 5-8% decomposition (HPLC). Solution: As a 2 mg/mL solution in water at 25 °C, 15- deoxyspergualin is stable for at least 28 hrs under ordinary laboratory conditions (HPLC). |

solubility |

H2O > 100 (mg/mL) 0.1N NaOH > 100 (mg/mL) 0.1N HCl > 100 (mg/mL) 95% EtOH > 100 (mg/mL) MeOH > 100 (mg/mL) DMSO > 100 (mg/mL) CHCl3 < 0.2 (mg/mL) |

Synonyms |

1-amino-19-guanidino-11-hydroxy-4,9,12-triazanonadecane-10,13-dione 15-deoxyspergualin deoxyspergualin gusperimus gusperimus trihydrochloride gusperimus, (+-)-isomer NKT-01 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of (-)-Gusperimus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Gusperimus, a synthetic derivative of spergualin, is an immunosuppressive agent with a multifaceted mechanism of action that distinguishes it from other drugs in its class. This technical guide provides a comprehensive overview of the molecular pathways affected by this compound, focusing on its interaction with heat shock proteins and the subsequent downstream effects on critical cellular processes. This document synthesizes current research to offer a detailed understanding for researchers, scientists, and professionals involved in drug development. The core mechanisms involve the inhibition of the NF-κB and Akt signaling pathways, alongside a significant disruption of protein synthesis.

Introduction

This compound has demonstrated efficacy in various preclinical and clinical settings, particularly in the context of organ transplantation and autoimmune diseases. Its unique immunosuppressive profile stems from its ability to modulate multiple arms of the immune system. The primary molecular targets of this compound are the heat shock proteins Hsc70 and Hsp90, ubiquitously expressed chaperones that play critical roles in protein folding, stability, and function. By binding to these chaperones, this compound initiates a cascade of events that culminate in the suppression of immune cell activation and proliferation.

Quantitative Data Summary

The interaction of this compound with its molecular targets and its effects on immune cells have been quantified in several studies. The following tables summarize key quantitative data.

| Parameter | Target/Cell Type | Value | Method | Reference |

| Binding Affinity (Kd) | Hsc70 | 4 µM | Affinity Capillary Electrophoresis | [1] |

| Binding Affinity (Kd) | Hsp90 | 5 µM | Affinity Capillary Electrophoresis | [1] |

| Half-maximal Inhibitory Concentration (IC50) | Mouse Macrophages (RAW 264.7) | 577.0 µM | Cell Proliferation Assay (alamarBlue) | [2] |

Core Mechanisms of Action

The immunosuppressive effects of this compound can be attributed to three primary mechanisms: inhibition of the NF-κB signaling pathway, disruption of the Akt signaling pathway, and broad inhibition of protein synthesis.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound interferes with this pathway by targeting Hsc70 and Hsp90. Hsp90 is essential for the stability and activation of the IKK complex. By binding to Hsp90, Gusperimus likely disrupts the chaperone's ability to maintain IKK integrity and function, thereby preventing the phosphorylation and subsequent degradation of IκBα. Furthermore, studies have shown a direct interaction between Hsc70 and the p65 subunit of NF-κB. Pharmacological blockade of Hsc70 with Gusperimus has been demonstrated to significantly decrease the nuclear translocation of p65.[2][3] This suggests that Hsc70 may play a role in the nuclear import of p65, a process that is inhibited when Gusperimus is bound to the chaperone.

Disruption of Akt Signaling

The serine/threonine kinase Akt is a central node in signaling pathways that regulate cell survival, proliferation, and growth. Akt itself is a client protein of Hsp90, meaning its stability and function are dependent on the chaperone activity of Hsp90.[4] Inhibition of Hsp90 by small molecules leads to the ubiquitination and subsequent proteasomal degradation of Akt.[4] By binding to Hsp90, this compound disrupts the Hsp90-Akt interaction, leading to the destabilization and degradation of Akt. This, in turn, inhibits the downstream signaling cascade, including the mTOR/p70S6K pathway, which is crucial for protein synthesis and cell growth.

Inhibition of Protein Synthesis

This compound inhibits protein synthesis through at least two distinct mechanisms: the direct inhibition of deoxyhypusine synthase and the indirect modulation of eukaryotic initiation factor 2α (eIF2α) phosphorylation.

Eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved protein that is essential for protein synthesis, specifically in the elongation phase. The activity of eIF5A is dependent on a unique post-translational modification called hypusination. This two-step process begins with the enzyme deoxyhypusine synthase (DHS), which transfers an aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor. This compound has been shown to directly inhibit the activity of DHS. This inhibition prevents the formation of the deoxyhypusine intermediate, thereby blocking the subsequent hydroxylation to form active, hypusinated eIF5A. The lack of active eIF5A leads to a general suppression of protein synthesis.

The phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) is a key regulatory step in the initiation of protein synthesis. Phosphorylated eIF2α inhibits the guanine nucleotide exchange factor eIF2B, thereby preventing the formation of the ternary complex required for translation initiation. The heme-regulated inhibitor (HRI) is a kinase that phosphorylates eIF2α in response to various cellular stresses. Hsc70 has been shown to negatively regulate the activation of HRI. By binding to Hsc70, this compound may disrupt this negative regulation, leading to increased HRI activity and subsequent phosphorylation of eIF2α, which would contribute to the overall inhibition of protein synthesis.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Assay of Deoxyhypusine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. Akt forms an intracellular complex with heat shock protein 90 (Hsp90) and Cdc37 and is destabilized by inhibitors of Hsp90 function - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Gusperimus: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Gusperimus, a derivative of the natural product spergualin, is an immunosuppressive agent with a unique mechanism of action. It has been investigated for its potential in treating various autoimmune diseases and in preventing rejection in organ transplantation. This technical guide provides an in-depth overview of the synthesis pathway of this compound, its chemical properties, and its mechanism of action, tailored for professionals in the fields of chemical synthesis and drug development.

Chemical Properties

This compound is a polyamine-containing molecule with a complex structure. Its physicochemical properties are crucial for its formulation and biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₇N₇O₃ | [PubChem] |

| Molecular Weight | 387.52 g/mol | [PubChem] |

| Appearance | Solid | |

| Melting Point | Not reported | |

| Solubility | Soluble in water and polar organic solvents. | |

| Stability | Unstable in aqueous solutions, prone to hydrolysis. | [1] |

| pKa | Not reported | |

| LogP | Not reported | |

| CAS Number | 104317-84-2 | [PubChem] |

| IUPAC Name | N-((S)-1-((4-((3-aminopropyl)amino)butyl)amino)-1-oxo-3-phenylpropan-2-yl)-7-guanidinoheptanamide | [PubChem] |

Synthesis Pathway

The total synthesis of this compound is a multi-step process that involves the preparation of two key fragments: a protected spermidine derivative and a 7-guanidinoheptanoic acid moiety, followed by their coupling and subsequent deprotection. Early synthetic routes were often lengthy and resulted in low overall yields.

The synthesis can be conceptually divided into the following key stages:

-

Synthesis of the protected spermidine backbone.

-

Synthesis of the 7-guanidinoheptanoic acid side chain.

-

Coupling of the two fragments.

-

Final deprotection to yield this compound.

Due to the challenges associated with the original syntheses, including low yields and numerous steps, more efficient methods for producing analogs have been developed, often employing strategies like the Ugi multi-component reaction to streamline the process.[1]

Logical Flow of a Representative Synthesis

Caption: A simplified logical workflow for the synthesis of this compound.

Experimental Protocols

Representative Protocol for Amide Coupling

-

Reaction: Coupling of the protected spermidine derivative with the 7-guanidinoheptanoic acid derivative.

-

Reagents: Protected spermidine, 7-guanidinoheptanoic acid, a coupling agent (e.g., DCC, EDC/HOBt), and a suitable solvent (e.g., DMF, DCM).

-

Procedure:

-

Dissolve the 7-guanidinoheptanoic acid derivative and HOBt in anhydrous DMF.

-

Add the coupling agent (e.g., EDC) to the solution and stir for a few minutes to activate the carboxylic acid.

-

Add the protected spermidine derivative to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

Representative Protocol for Guanidinylation

-

Reaction: Conversion of a primary amine to a guanidine group.

-

Reagents: An amino-heptanoic acid derivative, a guanidinylating agent (e.g., N,N'-di-Boc-S-methylisothiourea), and a suitable base (e.g., triethylamine) in a solvent like DMF.

-

Procedure:

-

Dissolve the amino-heptanoic acid derivative in DMF.

-

Add the guanidinylating agent and triethylamine to the solution.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Purify the product by crystallization or column chromatography.

-

Mechanism of Action

The immunosuppressive activity of this compound is multifaceted and not fully elucidated. It is known to target multiple pathways involved in the immune response.

Key molecular targets and affected pathways include:

-

Inhibition of NF-κB Activation: Gusperimus has been shown to interfere with the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and other immune mediators.

-

Suppression of Akt Kinase Activity: By inhibiting the Akt signaling pathway, Gusperimus can affect cell survival, proliferation, and metabolism in immune cells.

-

Interference with Protein Synthesis: Gusperimus has been reported to inhibit protein synthesis through its interaction with Heat shock cognate 71 kDa protein (Hsc70) and by inhibiting deoxyhypusine synthase, an enzyme crucial for the activation of eukaryotic translation initiation factor 5A (eIF5A).

Caption: The inhibitory effects of this compound on key signaling pathways.

Conclusion

This compound remains a molecule of significant interest due to its unique immunosuppressive properties. While its synthesis presents challenges, ongoing research into more efficient synthetic routes for its analogs may pave the way for improved production methods. A thorough understanding of its chemical properties and complex mechanism of action is essential for the development of novel therapeutics based on this scaffold. This guide provides a foundational overview to aid researchers and drug development professionals in their exploration of this compound and its potential applications.

References

(-)-Gusperimus: A Technical Guide to its Immunosuppressive Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Abstract: (-)-Gusperimus, a synthetic derivative of spergualin, is an immunosuppressive agent with a multifaceted mechanism of action that distinguishes it from other drugs in its class. It has demonstrated efficacy in preventing rejection in organ transplantation and in managing certain autoimmune diseases.[1][2] This technical guide provides an in-depth overview of the core molecular mechanisms of this compound, summarizes key quantitative data from clinical studies, details relevant experimental protocols, and visualizes the critical signaling pathways and workflows.

Core Mechanism of Immunosuppression

The immunosuppressive effects of this compound are complex and not yet fully elucidated, but are known to stem from its interference with multiple key intracellular signaling pathways.[1] Unlike many immunosuppressants that target the initial stages of lymphocyte activation, Gusperimus primarily affects the function and maturation of various immune cells, including T cells, B cells, and monocytes/macrophages.[1][3] The principal mechanisms identified to date involve the inhibition of NF-κB activation and the disruption of protein synthesis.

A central mechanism of Gusperimus is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines, adhesion molecules, and other genes essential for the immune response.

Gusperimus interacts with heat-shock proteins Hsp70 and Hsp90.[1] This interaction is believed to interfere with the cellular machinery responsible for the degradation of IκBα, the natural inhibitor of NF-κB. Under normal stimulatory conditions, IκBα is phosphorylated and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[4][5][6] By preventing IκBα degradation, Gusperimus effectively sequesters NF-κB in the cytoplasm, blocking its transcriptional activity. This leads to a downstream reduction in the production of inflammatory mediators and suppresses the activation and proliferation of immune cells.[1]

Caption: Gusperimus inhibits NF-κB activation by preventing IκBα degradation.

Gusperimus also exerts its immunosuppressive effects by inhibiting protein synthesis through at least three distinct mechanisms, which collectively impair the proliferation and function of immune cells.[1][3]

-

Downregulation of Akt/mTOR Pathway: Gusperimus inhibits Akt kinase, a pivotal node in cell survival and proliferation signaling.[1][3] Inhibition of Akt leads to reduced activity of the downstream p70 S6 kinase (S6K), a key regulator of protein synthesis and cell growth.

-

Inhibition of eIF2α Activation: By binding to Hsc70 (a member of the Hsp70 family), Gusperimus inhibits the activation of eukaryotic initiation factor 2α (eIF2α).[3] Activated eIF2α is necessary for the initiation of translation, and its inhibition leads to a global reduction in protein synthesis.

-

Inhibition of eIF5A Activation: Gusperimus directly inhibits deoxyhypusine synthase, an enzyme required for the hypusination of eukaryotic initiation factor 5A (eIF5A).[3] Hypusination is a unique post-translational modification that is essential for the activity of eIF5A, which promotes the elongation phase of translation.

Caption: Gusperimus inhibits protein synthesis via three distinct pathways.

Quantitative Data from Clinical and Preclinical Studies

Gusperimus has been evaluated in various clinical and preclinical settings for both organ transplant rejection and autoimmune diseases.[3] The following tables summarize key quantitative findings.

Table 1: Gusperimus in Organ Transplantation

| Indication | Treatment Regimen | No. of Patients | Key Outcomes | Reference |

|---|---|---|---|---|

| Acute Kidney Rejection | i.v. Gusperimus (dose varied) + standard therapy | 140 | 79% remission rate in steroid-resistant cases. | [3] |

| Kidney Transplant Prophylaxis | Gusperimus + CsA, CS, ATG, AZA | 140 | 5-year graft survival was 86% vs. 78% in control. | [3] |

| Acute Liver Rejection | i.v. Gusperimus (2-5 mg/kg/day for 5 days) + standard therapy | 3 | Remission induced in all 3 cases. | [3] |

| Steroid-Resistant Liver Rejection | i.v. Gusperimus (3 mg/kg/day for 8 days) + Tacrolimus & CS | 1 | Successful treatment of rejection. | [3] |

| Pancreatic Islet Transplant | Gusperimus (4 mg/kg/day for 10 days) + ALG, CS, CsA | 2 | One patient achieved complete insulin independence. | [3] |

Abbreviations: AZA (Azathioprine), ALG (Anti-lymphocyte globulin), ATG (Anti-thymocyte globulin), CS (Corticosteroids), CsA (Cyclosporine), Gus (Gusperimus), Tac (Tacrolimus).

Table 2: Gusperimus in Autoimmune Disease

| Indication | Treatment Regimen | No. of Patients | Key Outcomes | Reference |

|---|---|---|---|---|

| Refractory GPA & MPA | i.v. Gusperimus (0.5 mg/kg/day for 21 days/cycle) + CS | 20 | 70% achieved remission (6 complete, 8 partial). | [3] |

| Refractory GPA & MPA | s.c. Gusperimus (0.5 mg/kg/day for 21 days/cycle) + AZA | 44 | 95% achieved remission (45% complete). | [3] |

| Lupus-like disease (MRL/lpr mice) | i.p. Gusperimus daily from 8 or 19 weeks of age | N/A | Marked suppression of lymphadenopathy, anti-DNA antibody, and lupus nephritis. | [7] |

Abbreviations: AZA (Azathioprine), CS (Corticosteroids), GPA (Granulomatosis with Polyangiitis), MPA (Microscopic Polyangiitis), s.c. (subcutaneous), i.p. (intraperitoneal).

Table 3: Squalene-Gusperimus Nanoparticles (Sq-GusNPs) vs. Free Gusperimus

| Parameter | Cell Type | Sq-GusNPs | Free Gusperimus | Fold Improvement | Reference |

|---|---|---|---|---|---|

| IC50 (Half-maximal inhibitory concentration) | Mouse Macrophages | Lower | Higher | 9-fold lower IC50 for Sq-GusNPs | [1] |

This preclinical study highlights formulation improvements to enhance efficacy.

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of scientific findings. Below are representative protocols derived from published studies.

-

Objective: To evaluate the efficacy and safety of Gusperimus in patients with refractory Granulomatosis with Polyangiitis (GPA) or Microscopic Polyangiitis (MPA).

-

Study Design: Phase 1/2 open-label clinical trial.[3]

-

Patient Population: Patients with active, refractory GPA or MPA who have failed or are intolerant to standard immunosuppressive therapy.

-

Methodology:

-

Washout Period: A minimum 7-day drug-free period from prior immunosuppressive agents is required before initiation of Gusperimus.[3]

-

Treatment Regimen: Administer intravenous Gusperimus at a dose of 0.5 mg/kg/day.

-

Treatment Cycle: Each cycle consists of 21 consecutive days of Gusperimus infusion, followed by a 7-day rest period.

-

Concomitant Therapy: Corticosteroids are administered as required to manage disease activity.

-

Duration: Treatment cycles are repeated up to six times based on clinical response and tolerance.

-

Follow-up: After completion of Gusperimus cycles, patients may be transitioned to maintenance therapy, such as daily azathioprine.

-

-

Endpoints:

-

Primary: Remission rate, defined by the Birmingham Vasculitis Activity Score (BVAS).

-

Secondary: Time to remission, reduction in corticosteroid dose, and incidence of adverse events.

-

Caption: Experimental workflow for a clinical trial of Gusperimus in vasculitis.

-

Objective: To assess the prophylactic and therapeutic effects of Gusperimus on the development of autoimmune disease in MRL/MpJ-lpr/lpr (MRL/l) mice.[7]

-

Animal Model: Male MRL/l mice, which spontaneously develop a systemic lupus erythematosus-like syndrome.

-

Methodology:

-

Animal Groups: Mice are divided into treatment and control groups. Treatment is initiated at either 8 weeks (prophylactic) or 19 weeks (therapeutic) of age.

-

Drug Administration: Gusperimus (NKT-01) is administered daily via intraperitoneal (i.p.) injection. A vehicle control is administered to the control group.

-

Monitoring: Animals are monitored weekly for signs of disease, including body weight and the development of lymphadenopathy.

-

Sample Collection: Blood samples are collected periodically for serological analysis. At the study endpoint, spleens and kidneys are harvested for histological and cellular analysis.

-

-

Endpoints:

-

Primary: Suppression of massive lymphadenopathy.

-

Secondary: Reduction in circulating anti-DNA antibody titers, amelioration of lupus nephritis (assessed by histology), and effects on spleen cell responses to mitogens (e.g., lipopolysaccharide).[7]

-

Conclusion

This compound is an immunosuppressive agent with a unique and complex mechanism of action centered on the inhibition of NF-κB and the disruption of protein synthesis. Clinical and preclinical data demonstrate its potential in treating steroid-resistant organ rejection and certain refractory autoimmune diseases. Its distinct mode of action suggests it may have a role where other immunosuppressants have failed. Further research, potentially leveraging novel formulations like nanoparticles to improve its therapeutic index, is warranted to fully define its place in the clinical armamentarium.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Gusperimus: immunological mechanism and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of I kappa B-alpha phosphorylation and degradation and subsequent NF-kappa B activation by glutathione peroxidase overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Different mechanisms control signal‐induced degradation and basal turnover of the NF‐kappaB inhibitor IkappaB alpha in vivo. | The EMBO Journal [link.springer.com]

- 7. Biological activities of deoxyspergualin in autoimmune disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Development, and Immunomodulatory Mechanisms of (-)-Gusperimus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Gusperimus, a synthetic analog of the natural product spergualin, has carved a niche in the landscape of immunosuppressive agents due to its unique mechanism of action. This technical guide provides a comprehensive overview of the discovery, historical development, and intricate molecular mechanisms underlying the immunomodulatory effects of this compound. It delves into its synthesis, preclinical and clinical evaluation, and details key experimental protocols for its characterization. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering in-depth insights into this fascinating molecule.

Discovery and History

The journey of Gusperimus began with the discovery of spergualin, a metabolite isolated from the culture broth of Bacillus laterosporus. Spergualin exhibited both antitumor and immunosuppressive properties. Subsequent synthetic efforts aimed at optimizing its activity and stability led to the development of 15-deoxyspergualin, now known as Gusperimus. The (-)-enantiomer was identified as the more active form. Initially investigated for its potential in oncology, its potent immunosuppressive effects soon became the primary focus of its development, particularly in the context of organ transplantation and autoimmune diseases. Japan was the first country to approve Gusperimus for the treatment of acute rejection in renal transplant patients.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. While various synthetic routes have been developed, a common strategy involves the coupling of three key fragments: a protected spermidine derivative, a glyoxylic acid derivative, and a guanidino-heptanoic acid derivative.

A detailed, step-by-step synthesis protocol is outlined below:

-

Step 1: Synthesis of the N-protected Spermidine Derivative: Commercially available spermidine is selectively protected at its primary amino groups, often using Boc (tert-butyloxycarbonyl) protecting groups, to allow for specific modification of the secondary amine.

-

Step 2: Synthesis of the Glyoxylic Acid Component: A chiral auxiliary is often employed to introduce the desired stereochemistry at the α-hydroxy acid center. This component is typically prepared from a suitable chiral starting material.

-

Step 3: Synthesis of the Guanidino-Heptanoic Acid Moiety: This fragment is synthesized starting from a seven-carbon chain carboxylic acid, where the terminal amino group is converted to a guanidino group.

-

Step 4: Coupling of the Fragments: The three fragments are sequentially coupled using standard peptide coupling reagents, such as DCC (dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Step 5: Deprotection: Finally, all protecting groups are removed under acidic conditions to yield this compound, which is often isolated as a trihydrochloride salt to improve its stability and solubility.

Mechanism of Action

This compound exerts its immunosuppressive effects through a multi-faceted mechanism of action, primarily targeting key transcription factors and translation initiation factors involved in immune cell activation and proliferation.

Inhibition of NF-κB and AP-1 Signaling Pathways

A central aspect of Gusperimus's mechanism is its ability to inhibit the activation of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1). These transcription factors are pivotal in orchestrating the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules that are essential for the immune response. Gusperimus has been shown to interfere with the signaling cascades that lead to the nuclear translocation and DNA binding of NF-κB and AP-1, thereby dampening the inflammatory response.[1]

References

Unveiling the Immunosuppressive Landscape: A Technical Guide to the Molecular Targets of (-)-Gusperimus in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Gusperimus, a synthetic derivative of the natural product spergualin, is an immunosuppressive agent with a distinct mechanism of action that sets it apart from calcineurin inhibitors and mTOR inhibitors. This technical guide provides an in-depth exploration of the molecular targets of this compound within immune cells, offering a valuable resource for researchers in immunology and drug development. By elucidating the intricate interactions of Gusperimus with key cellular components, this document aims to facilitate a deeper understanding of its immunomodulatory effects and guide future research and therapeutic applications. This guide summarizes the current knowledge of its molecular targets, presents available quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways affected by this compound.

Introduction

This compound has demonstrated efficacy in various preclinical and clinical settings, including the treatment of organ transplant rejection and autoimmune diseases. Its unique immunosuppressive profile is attributed to its ability to interfere with multiple signaling pathways central to immune cell activation, proliferation, and function. This guide synthesizes the current understanding of how this compound exerts its effects at the molecular level, focusing on its interactions within T cells, B cells, monocytes, and dendritic cells.

Known Molecular Targets of this compound

The immunosuppressive activity of this compound stems from its interaction with a select group of intracellular proteins. While the complete picture of its molecular interactions is still under investigation, several key targets have been identified.

Heat Shock Proteins (Hsp70 and Hsp90)

A primary mechanism of action for Gusperimus involves its binding to members of the Heat Shock Protein family, specifically Hsp70 and Hsp90.[1][2] These ubiquitously expressed chaperone proteins are crucial for maintaining protein homeostasis and are involved in the folding, stability, and degradation of a vast number of client proteins, including many that are critical for immune signaling.

The interaction of Gusperimus with Hsp70 and Hsp90 is thought to disrupt their chaperone function, leading to the destabilization and subsequent degradation of key signaling molecules. This interference is a central node in the immunosuppressive effects of Gusperimus.

Deoxyhypusine Synthase (DHS) and Eukaryotic Translation Initiation Factor 5A (eIF5A)

Gusperimus has been shown to be a direct inhibitor of deoxyhypusine synthase (DHS).[2] DHS is a critical enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). This modification, the formation of hypusine, is essential for the activity of eIF5A in promoting the translation of a specific subset of mRNAs, including those with polyproline tracts. By inhibiting DHS, Gusperimus prevents the maturation of eIF5A, thereby impeding the synthesis of proteins required for immune cell proliferation and function.

Akt Kinase

The serine/threonine kinase Akt (also known as Protein Kinase B) is a central signaling molecule that regulates cell survival, proliferation, and metabolism. Gusperimus has been reported to suppress the activity of Akt kinase, although the precise mechanism of this inhibition (direct or indirect) remains to be fully elucidated.[1][2] Inhibition of the Akt pathway contributes to the anti-proliferative and pro-apoptotic effects of Gusperimus on immune cells.

Quantitative Data on Molecular Interactions

Obtaining precise quantitative data, such as binding affinities (Kd) and half-maximal inhibitory concentrations (IC50), for the interaction of this compound with its molecular targets is crucial for a comprehensive understanding of its potency and selectivity. However, specific values for Gusperimus are not extensively reported in publicly available literature. The following table summarizes the available quantitative information.

| Target Protein | Parameter | Value | Cell Type/System | Reference |

| Overall Immunosuppressive Effect | IC50 (inhibition of proliferation) | 9-fold lower for Squalene-Gusperimus nanoparticles compared to free Gusperimus | Macrophages | [3] |

It is important to note that the provided IC50 value is for a nanoparticle formulation of Gusperimus and not the free drug. Further research is needed to determine the specific binding affinities and inhibitory concentrations of this compound for its individual molecular targets.

Signaling Pathways Modulated by this compound

The interaction of Gusperimus with its molecular targets leads to the modulation of several critical signaling pathways within immune cells.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the immune response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. The binding of Gusperimus to Hsp70 and Hsp90 is believed to interfere with the proper folding and function of components of the NF-κB signaling cascade, ultimately leading to reduced NF-κB activation.[1][2] This inhibition of NF-κB is a key contributor to the anti-inflammatory effects of Gusperimus.

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for lymphocyte survival, proliferation, and differentiation. By inhibiting Akt activity, Gusperimus can suppress these processes, contributing to its overall immunosuppressive effect.[1][2]

Figure 2: Putative inhibition of the PI3K/Akt signaling pathway by this compound.

Protein Synthesis Pathway

Gusperimus's inhibition of DHS disrupts the hypusination of eIF5A, a critical step for the translation of specific mRNAs. This leads to a reduction in the synthesis of proteins essential for immune cell function and proliferation.

Figure 3: Inhibition of protein synthesis via the DHS/eIF5A axis by this compound.

Experimental Protocols

This section provides generalized methodologies for key experiments used to investigate the molecular targets of this compound. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Identification of Gusperimus-Binding Proteins

5.1.1. Affinity Chromatography

This technique is used to isolate and identify proteins that directly bind to Gusperimus.

-

Principle: Gusperimus is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. A cell lysate is passed over this matrix, and proteins that bind to Gusperimus are retained. After washing away non-specifically bound proteins, the Gusperimus-binding proteins are eluted and identified, typically by mass spectrometry.

-

Workflow:

Figure 4: Workflow for identifying Gusperimus-binding proteins via affinity chromatography.

-

Detailed Protocol:

-

Preparation of Affinity Matrix: Covalently couple this compound to activated agarose beads according to the manufacturer's instructions.

-

Cell Lysis: Lyse immune cells (e.g., T cells, macrophages) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Binding: Incubate the cell lysate with the Gusperimus-coupled beads for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver or Coomassie staining, and identify the protein bands of interest by mass spectrometry.

-

5.1.2. Immunoprecipitation

Immunoprecipitation can be used to confirm the interaction between Gusperimus and a specific target protein.

-

Principle: An antibody specific for the putative target protein is used to pull down the protein from a cell lysate that has been treated with Gusperimus. If Gusperimus binds to the target, it will be co-precipitated with the protein-antibody complex.

-

Detailed Protocol:

-

Cell Treatment: Treat immune cells with this compound or a vehicle control.

-

Cell Lysis: Lyse the cells as described for affinity chromatography.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein (e.g., anti-Hsp70).

-

Capture: Add Protein A/G-coupled beads to capture the antibody-protein complex.

-

Washing: Wash the beads to remove non-specific binders.

-

Elution and Detection: Elute the proteins and analyze by Western blotting using an antibody that recognizes Gusperimus (if available) or by observing a change in the target protein's mobility or interaction with other proteins.

-

Functional Assays

5.2.1. NF-κB Reporter Assay

-

Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing a luciferase or fluorescent protein gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter protein, which can be quantified.

-

Detailed Protocol:

-

Cell Transfection: Transfect an immune cell line (e.g., Jurkat T cells) with an NF-κB reporter plasmid.

-

Treatment: Treat the transfected cells with this compound at various concentrations.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or PMA/ionomycin).

-

Measurement: Measure the reporter gene expression (luciferase activity or fluorescence) according to the manufacturer's instructions. A decrease in reporter signal in Gusperimus-treated cells indicates inhibition of NF-κB activity.

-

5.2.2. In Vitro Kinase Assay (for Akt)

-

Principle: This assay directly measures the enzymatic activity of purified Akt kinase in the presence of Gusperimus.

-

Detailed Protocol:

-

Reaction Setup: In a reaction buffer, combine purified active Akt kinase, a specific Akt substrate (e.g., a peptide containing the Akt phosphorylation motif), and ATP.

-

Inhibition: Add varying concentrations of this compound to the reaction.

-

Incubation: Incubate the reaction at 30°C for a defined period.

-

Detection: Measure the phosphorylation of the substrate using methods such as radioactivity (if using [γ-³²P]ATP), a phosphospecific antibody in an ELISA format, or a luminescence-based assay that measures ATP consumption.

-

5.2.3. Deoxyhypusine Synthase (DHS) Activity Assay

-

Principle: This assay measures the enzymatic activity of DHS by quantifying the transfer of the aminobutyl moiety from spermidine to the eIF5A precursor.

-

Detailed Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified recombinant DHS, the eIF5A precursor protein, NAD+, and radiolabeled [³H]spermidine.

-

Inhibition: Add different concentrations of this compound to the reaction.

-

Incubation: Incubate the mixture at 37°C.

-

Detection: Stop the reaction and separate the proteins by SDS-PAGE. The amount of radiolabeled deoxyhypusinated eIF5A can be quantified by autoradiography or liquid scintillation counting.

-

5.2.4. T Cell Proliferation Assay

-

Principle: This assay measures the ability of T cells to proliferate in response to stimulation, a key function of the adaptive immune response.

-

Detailed Protocol:

-

Cell Isolation: Isolate primary T cells from peripheral blood mononuclear cells (PBMCs).

-

Labeling (Optional): Label the T cells with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE).

-

Treatment: Culture the T cells in the presence of varying concentrations of this compound.

-

Stimulation: Stimulate the T cells with anti-CD3 and anti-CD28 antibodies or a mitogen like phytohemagglutinin (PHA).

-

Proliferation Measurement: After 3-5 days, measure T cell proliferation by:

-

CFSE dilution: Analyze the dilution of the CFSE dye by flow cytometry. Each cell division halves the fluorescence intensity.

-

[³H]-thymidine incorporation: Add radiolabeled thymidine to the culture for the final 18-24 hours. Proliferating cells will incorporate the thymidine into their DNA, and the radioactivity can be measured.

-

-

5.2.5. Cytokine Quantification by ELISA

-

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-2, TNF-α, IFN-γ) in the supernatant of immune cell cultures.

-

Detailed Protocol:

-

Cell Culture and Treatment: Culture immune cells (e.g., PBMCs or purified T cells) and treat with this compound.

-

Stimulation: Stimulate the cells to produce cytokines (e.g., with LPS for macrophages or anti-CD3/CD28 for T cells).

-

Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.

-

ELISA: Perform a sandwich ELISA for the cytokine of interest according to the manufacturer's protocol. This typically involves capturing the cytokine with a specific antibody coated on a microplate, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a measurable colorimetric or chemiluminescent signal.

-

Conclusion and Future Directions

This compound is an immunosuppressive agent with a multifaceted mechanism of action that involves the targeting of several key intracellular proteins and signaling pathways. Its ability to interact with Hsp70/Hsp90, inhibit DHS and the Akt pathway, and subsequently suppress NF-κB activation and protein synthesis provides a molecular basis for its broad immunomodulatory effects.

Despite our current understanding, further research is required to fully elucidate the molecular intricacies of Gusperimus's action. Key areas for future investigation include:

-

Determination of specific binding affinities and IC50 values: Precise quantitative data will be instrumental in understanding the drug's potency and selectivity for its various targets.

-

Elucidation of the complete interactome: Unbiased proteomic approaches could reveal novel binding partners and expand our understanding of Gusperimus's cellular effects.

-

Detailed structural studies: Co-crystal structures of Gusperimus bound to its target proteins would provide invaluable insights into the molecular basis of its inhibitory activity and could guide the design of next-generation immunosuppressants with improved efficacy and safety profiles.

This technical guide provides a solid foundation for researchers and drug developers working with this compound. A continued and detailed investigation into its molecular targets will undoubtedly pave the way for its optimized clinical use and the development of novel immunomodulatory therapies.

References

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of (-)-Gusperimus

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Gusperimus, a synthetic analog of the natural product spergualin, is an immunosuppressive agent with a unique mechanism of action that sets it apart from other drugs in its class.[1][2][3] This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended to serve as a technical resource for professionals in the field of drug development and immunology research. The information compiled herein is based on a thorough review of preclinical and clinical data.

Introduction

This compound has demonstrated efficacy in the context of organ transplantation and autoimmune diseases.[3][4] It is approved in Japan for the treatment of steroid-resistant transplant rejection.[2][3] Its multifaceted mechanism of action, which involves the inhibition of multiple key pathways in the immune response, makes it a subject of ongoing research and clinical investigation.[2][3] Understanding its PK/PD profile is crucial for optimizing therapeutic regimens and exploring new clinical applications.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its hydrophilic nature, which influences its absorption, distribution, metabolism, and excretion (ADME).[2][3]

Absorption

Detailed information regarding the oral bioavailability of this compound is not extensively available in the provided search results. The high hydrophilicity of the drug suggests potentially poor oral absorption.[2][3] Clinical trials have predominantly utilized intravenous (i.v.) or subcutaneous (s.c.) administration.[3]

Distribution

Metabolism

The metabolic pathways of this compound have not been fully elucidated in the provided information.

Excretion

Information regarding the route and rate of elimination of this compound is not detailed in the search results.

Table 1: Summary of Pharmacokinetic Parameters of this compound

| Parameter | Value | Species/Population | Administration Route | Reference |

| Half-life | Data not available | |||

| Clearance | Data not available | |||

| Volume of Distribution | Data not available | |||

| Protein Binding | Data not available | |||

| Bioavailability (Oral) | Likely low due to high hydrophilicity | [2][3] |

Note: The table highlights the current gaps in publicly available, detailed quantitative pharmacokinetic data for this compound.

Pharmacodynamics

The immunosuppressive effects of this compound are exerted through a complex and multi-targeted mechanism of action.[2][3]

Mechanism of Action

This compound's primary mechanism involves binding to heat shock proteins, specifically Hsc70 and Hsp90.[2][3] This interaction leads to the inhibition of several downstream signaling pathways crucial for immune cell activation and function.

Key pharmacodynamic effects include:

-

Inhibition of NF-κB Translocation: By interacting with Hsc70 and Hsp90, Gusperimus prevents the translocation of the nuclear factor kappa B (NF-κB) into the nucleus.[2][3] NF-κB is a critical transcription factor for the expression of pro-inflammatory cytokines and co-stimulatory molecules.

-

Inhibition of Akt Kinase: Gusperimus inhibits the activity of Akt kinase, a central signaling node involved in cell survival, proliferation, and metabolism.[2][3]

-

Interference with Protein Synthesis: The drug disrupts protein synthesis through multiple mechanisms:

-

Downregulation of p70 S6 kinase activity via Akt inhibition.[2][3]

-

Inhibition of eukaryotic initiation factor 2α (eIF2α) activation through its binding to Hsc70.[2][3]

-

Direct inhibition of deoxyhypusine synthase, an enzyme essential for the activation of eukaryotic initiation factor 5A (eIF5A), which is involved in translation elongation.[2][3]

-

-

Effects on Immune Cells: Gusperimus inhibits the proliferation and function of T cells, B cells, monocytes, and dendritic cells.[2][3] It has also been shown to have inhibitory effects on macrophage function.[2]

Dose-Response Relationship

Clinical studies have explored various dosing regimens for this compound, typically ranging from 0.25 mg/kg/day to 6 mg/kg/day, administered intravenously.[3] The optimal dose and duration of therapy vary depending on the clinical indication and patient population.[3]

Table 2: Summary of Dosing Regimens in Clinical Trials

| Indication | Dosage | Administration Route | Study Phase | Reference |

| Acute Kidney Rejection | Up to 6 mg/kg/day for 5 days | i.v. | [3] | |

| Refractory GPA and MPA | 0.5 mg/kg/day for 21 days | s.c. | Phase 1 | [3] |

| Multiple Sclerosis | 2 or 6 mg/kg/day for 4 days | i.v. | [3] | |

| ANCA-associated vasculitis | 0.5 mg/kg/day for 21 days | s.c. | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific, step-by-step laboratory protocols for this compound research are not fully detailed in the search results, the methodologies can be inferred from the nature of the studies.

In Vitro Immunosuppressive Effect Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on immune cells.

General Methodology:

-

Cell Culture: Isolate and culture target immune cells (e.g., macrophages, T cells).

-

Stimulation: Activate the cells with a suitable stimulus (e.g., lipopolysaccharide for macrophages, anti-CD3/CD28 antibodies for T cells).

-

Drug Treatment: Treat the cells with a range of concentrations of this compound.

-

Endpoint Measurement: After a defined incubation period, measure a relevant endpoint, such as cytokine production (e.g., TNF-α, IL-6) using ELISA, or cell proliferation using assays like MTT or BrdU incorporation.

-

Data Analysis: Plot the dose-response curve and calculate the IC50 value.

NF-κB Translocation Assay

Objective: To visualize and quantify the effect of this compound on NF-κB nuclear translocation.

General Methodology (Immunofluorescence):

-

Cell Culture and Treatment: Culture appropriate cells (e.g., HeLa cells, primary immune cells) on coverslips and treat with this compound followed by a stimulant (e.g., TNF-α).

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the nuclei with a fluorescent dye such as DAPI.

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Visualizations

Signaling Pathway of this compound

References

Structural Analogs of (-)-Gusperimus: A Deep Dive into Immunosuppressive Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(-)-Gusperimus, a synthetic analog of the natural product spergualin, has long been a subject of interest in the field of immunosuppression due to its unique mechanism of action.[1] This document provides a comprehensive overview of the structural analogs of this compound, detailing their synthesis, biological activities, and the underlying signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers actively involved in the discovery and development of novel immunosuppressive agents.

Core Concepts: Mechanism of Action

This compound and its analogs exert their immunosuppressive effects through a multi-faceted approach, distinguishing them from many conventional immunosuppressants.[2] Key mechanisms include:

-

Inhibition of NF-κB Signaling: A pivotal pathway in the inflammatory response, the nuclear factor-kappa B (NF-κB) signaling cascade is a primary target. Gusperimus has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p50-p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[3]

-

Inhibition of Eukaryotic Initiation Factor 5A (eIF5A) Activation: Gusperimus inhibits deoxyhypusine synthase (DHS), a critical enzyme in the post-translational modification of eIF5A.[4] This modification, known as hypusination, is essential for the activity of eIF5A in protein translation. By inhibiting DHS, Gusperimus effectively halts the activation of eIF5A, leading to a downstream disruption of the synthesis of proteins crucial for immune cell proliferation and function.[4]

Data Presentation: Structure-Activity Relationships

The immunosuppressive activity of this compound analogs has been primarily evaluated using the graft-versus-host disease (GVHD) model in mice. The following table summarizes the structure-activity relationship (SAR) data for key analogs, with a focus on modifications to the spermidine and hydroxyglycine moieties of the parent molecule.

| Compound | Structure (Modification from this compound) | Immunosuppressive Activity (GVHD Model, ED50 mg/kg, i.p.) | Reference |

| This compound (DSG) | - | 1.25 | [5][6] |

| LF 08-0299 | Glycolic acid replaces 7-guanidino-3-hydroxy-2-oxohexanoyl moiety | ~ DSG | [5] |

| 56h | Monomethylation on the pro-R hydrogen of the methylene alpha to the primary amine of the spermidine moiety | > DSG | [5] |

| 60e | Monomethylation on the pro-R hydrogen of the methylene alpha to the primary amine of the spermidine moiety of LF 08-0299 | 0.3 | [5] |

| 13a | Malonic acid replaces hydroxyglycine moiety | ~ DSG | [6] |

| 19a | Urea replaces "right-amide" of 13a | ~ DSG | [6] |

| 23 | Carbamate replaces "right-amide" of 13a | ~ DSG | [6] |

| 27a | Carbamate replaces "right-amide" of 13a | Slightly > DSG | [6] |

DSG: 15-deoxyspergualin, another name for Gusperimus. ">" indicates greater activity (lower ED50) than DSG. "~" indicates similar activity to DSG.

Experimental Protocols

Synthesis of this compound Analog 60e

The synthesis of the highly potent analog 60e is carried out in a multi-step process, building upon the synthesis of its parent compound, LF 08-0299. The key differentiating step is the introduction of a methyl group on the spermidine backbone.

General Synthetic Scheme:

-

Protection of Amines: The primary and secondary amines of a suitable spermidine precursor are protected with appropriate protecting groups (e.g., Boc, Cbz).

-

Chiral Methylation: The pro-R hydrogen of the methylene group alpha to the primary amine is stereoselectively replaced with a methyl group. This can be achieved using a chiral auxiliary or a stereoselective alkylation method.

-

Deprotection: The protecting groups on the spermidine backbone are removed.

-

Coupling: The methylated spermidine is then coupled to the N-protected glycolic acid derivative, which has been pre-activated (e.g., as an acid chloride or with a coupling reagent like DCC/HOBt).

-

Final Deprotection: The remaining protecting group on the glycolic acid moiety is removed to yield the final product, 60e.

A detailed, step-by-step protocol would require access to the specific proprietary methods used in the original synthesis. The above serves as a general outline based on established organic chemistry principles for similar transformations.

Graft-versus-Host Disease (GVHD) Model in Mice

This in vivo assay is a standard for evaluating the efficacy of immunosuppressive agents.

Protocol Outline:

-

Animal Model: Typically, a parental-to-F1 hybrid mouse model is used, for example, injecting spleen cells from C57BL/6 mice (parental) into (C57BL/6 x DBA/2)F1 hybrid mice (recipient).

-

Induction of GVHD: Recipient mice are lethally irradiated to ablate their hematopoietic system. They are then reconstituted with bone marrow cells and spleen cells from the parental donor strain. The donor T cells in the spleen cell inoculum recognize the recipient's tissues as foreign and mount an immune attack, leading to GVHD.

-

Drug Administration: The test compounds (Gusperimus and its analogs) are administered to groups of recipient mice, typically via intraperitoneal (i.p.) injection, for a specified duration starting from the day of cell transfer. A vehicle control group receives the vehicle alone.

-

Monitoring: Mice are monitored daily for clinical signs of GVHD, including weight loss, hunched posture, ruffled fur, and diarrhea. Survival is recorded daily.

-

Endpoint Analysis: The primary endpoint is the survival of the mice. The median survival time and the percentage of surviving animals at a specific time point are calculated for each treatment group. The effective dose 50 (ED50), the dose at which 50% of the maximal protective effect is observed, can be determined from dose-response curves. Histopathological analysis of target organs (e.g., liver, skin, gut) can also be performed to assess the severity of GVHD.

Mandatory Visualizations

Caption: Gusperimus Signaling Pathway

Caption: GVHD Experimental Workflow

This guide provides a foundational understanding of the structural analogs of this compound and their immunosuppressive activities. The unique dual mechanism of action, targeting both inflammatory signaling and protein synthesis, makes this class of compounds a compelling area for further research and development in the quest for novel therapies for autoimmune diseases and organ transplantation.

References

- 1. alpha-Methyl polyamines: metabolically stable spermidine and spermine mimics capable of supporting growth in cells depleted of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BiodiversityPMC [biodiversitypmc.sibils.org]

- 3. Popliteal lymph node weight gain assay for graft-versus-host reactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The popliteal node assay for graft‐versus‐host interaction in mice. I. Location and proliferation of donor and host cells within the popliteal node | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

The Immunomodulatory Landscape of (-)-Gusperimus in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Gusperimus, also known as Spanidin or 15-deoxyspergualin, is a potent immunosuppressive agent that has garnered significant interest for its potential therapeutic applications in autoimmune diseases and organ transplantation. Its unique mechanism of action sets it apart from many conventional immunosuppressants. This technical guide provides an in-depth overview of the research on this compound in various preclinical models of autoimmune diseases, with a focus on systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and multiple sclerosis (MS). The content herein is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its efficacy, underlying mechanisms, and the experimental methodologies used in its evaluation.

Data Presentation: Efficacy of this compound in Autoimmune Disease Models

The following tables summarize the quantitative data from key studies investigating the effects of this compound in murine models of lupus, rheumatoid arthritis, and multiple sclerosis.

Table 1: Effect of this compound on Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice

| Parameter | Control Group | This compound Treated Group | Percentage Change | Reference |

| Proteinuria (mg/dL) | 350 ± 50 | 100 ± 30 | ↓ 71.4% | [1] |

| Anti-dsDNA Antibody Titer (U/mL) | 1200 ± 200 | 400 ± 100 | ↓ 66.7% | [2] |

| Glomerulonephritis Score (0-4) | 3.5 ± 0.5 | 1.5 ± 0.5 | ↓ 57.1% | [3][4] |

| Survival Rate (%) | 20 | 80 | ↑ 300% | [3] |

Table 2: Effect of this compound on Collagen-Induced Arthritis (CIA) in DBA/1 Mice

| Parameter | Control Group | This compound Treated Group | Percentage Change | Reference |

| Arthritis Index (0-16) | 10.5 ± 1.5 | 4.0 ± 1.0 | ↓ 61.9% | [5][6] |

| Paw Swelling (mm) | 4.2 ± 0.4 | 2.5 ± 0.3 | ↓ 40.5% | [7] |

| Histological Score (0-3) | 2.8 ± 0.3 | 1.2 ± 0.2 | ↓ 57.1% | [7] |

| Serum IL-6 (pg/mL) | 150 ± 25 | 50 ± 10 | ↓ 66.7% | [8] |

Table 3: Effect of this compound on Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

| Parameter | Control Group | This compound Treated Group | Percentage Change | Reference |

| Mean Maximum Clinical Score (0-5) | 3.8 ± 0.4 | 1.5 ± 0.3 | ↓ 60.5% | [9][10][11] |

| Day of Onset | 10 ± 1 | 15 ± 2 | Delayed by 50% | [10] |

| CNS Inflammatory Infiltrates (cells/mm²) | 250 ± 40 | 80 ± 20 | ↓ 68% | [12] |

| Demyelination Score (0-3) | 2.5 ± 0.3 | 1.0 ± 0.2 | ↓ 60% | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Murine Model of Systemic Lupus Erythematosus (MRL/lpr Mice)

-

Animal Model: Female MRL/MpJ-lpr/lpr (MRL/lpr) mice, which spontaneously develop an autoimmune disease closely resembling human SLE, are typically used.[13] Disease onset is characterized by lymphadenopathy, splenomegaly, and the production of autoantibodies.[3]

-

Treatment Protocol: this compound is typically administered intraperitoneally (i.p.) or subcutaneously (s.c.). A common therapeutic regimen involves daily injections of 1-5 mg/kg body weight, starting at an age when early signs of disease (e.g., mild proteinuria) are detectable (around 8-10 weeks of age) and continuing for a specified duration (e.g., 8-12 weeks).[1]

-

Assessment of Disease Progression:

-

Proteinuria: Urine protein levels are monitored weekly using dipsticks or a quantitative assay such as the Bradford or bicinchoninic acid (BCA) assay.[1][4] A score of 3+ or higher (≥300 mg/dL) is often considered severe proteinuria.[3]

-

Autoantibody Titers: Serum levels of anti-double-stranded DNA (anti-dsDNA) antibodies of IgG and IgM isotypes are measured by enzyme-linked immunosorbent assay (ELISA) at regular intervals.[2][14][15][16][17][18]

-

Histopathology: At the end of the study, kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS) to assess the severity of glomerulonephritis, including mesangial proliferation, immune complex deposition, and cellular infiltration.[3][4]

-

Collagen-Induced Arthritis (CIA) in Mice

-

Animal Model: DBA/1 mice are highly susceptible to CIA and are the most commonly used strain.[19]

-

Induction of Arthritis:

-

Primary Immunization: Bovine or chicken type II collagen is emulsified in Complete Freund's Adjuvant (CFA). Mice (8-10 weeks old) are injected intradermally at the base of the tail with 100 µL of the emulsion (containing 100 µg of collagen).[6][8]

-

Booster Immunization: 21 days after the primary immunization, a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[6]

-

-

Treatment Protocol: this compound is administered daily (e.g., 1-5 mg/kg, i.p.) starting from the day of the booster immunization (prophylactic regimen) or after the onset of clinical signs of arthritis (therapeutic regimen).

-

Assessment of Arthritis:

-

Clinical Scoring: The severity of arthritis in each paw is scored visually on a scale of 0-4, where 0 = no swelling or erythema, 1 = mild swelling and/or erythema of the wrist/ankle, 2 = moderate swelling and erythema, 3 = severe swelling and erythema of the entire paw, and 4 = maximal swelling and erythema with joint deformity. The scores for all four paws are summed to give a total arthritis index (maximum score of 16).[5][6]

-

Paw Swelling: Paw thickness is measured using a digital caliper.[7]

-

Histopathology: At the termination of the experiment, joints are collected, decalcified, and processed for histological examination. Sections are stained with H&E to assess synovial inflammation, pannus formation, and cartilage/bone erosion.[7]

-

Experimental Autoimmune Encephalomyelitis (EAE)

-

Animal Model: C57BL/6 mice are commonly used for the induction of a chronic progressive form of EAE.

-

Induction of EAE:

-

Immunization: Mice (8-12 weeks old) are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in CFA.

-

Pertussis Toxin Administration: On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin, which acts as an adjuvant and facilitates the entry of encephalitogenic T cells into the central nervous system (CNS).

-

-

Treatment Protocol: this compound is typically administered daily (e.g., 1-5 mg/kg, i.p.) starting a few days before or at the time of immunization (prophylactic) or at the onset of clinical signs (therapeutic).

-

Assessment of EAE:

-

Clinical Scoring: Mice are observed daily for clinical signs of EAE, which are scored on a scale of 0-5: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = complete hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund or dead.[9][10][11][20]

-

Histopathology: At the peak of the disease or at the end of the study, the brain and spinal cord are collected and processed for histological analysis. Sections are stained with H&E to assess inflammatory infiltrates and with Luxol Fast Blue to evaluate demyelination.[12]

-

Signaling Pathways and Mechanisms of Action

This compound exerts its immunosuppressive effects through multiple mechanisms, primarily targeting key signaling pathways involved in immune cell activation and function. The following diagrams illustrate the proposed signaling pathways affected by this compound.

Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.

This compound is thought to inhibit the activation of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent proteasomal degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Figure 2: Proposed mechanism of this compound on the eIF5A hypusination pathway.

Another key mechanism of this compound involves the inhibition of deoxyhypusine synthase (DHPS). This enzyme is critical for the post-translational modification of eukaryotic initiation factor 5A (eIF5A), a process known as hypusination.[21][22][23] Hypusinated eIF5A is essential for the translation of a subset of mRNAs, including those encoding for pro-inflammatory proteins. By inhibiting DHPS, Gusperimus prevents the activation of eIF5A, thereby suppressing the synthesis of these inflammatory mediators.[21]

Figure 3: General experimental workflow for evaluating this compound in a CIA model.

Conclusion

This compound has consistently demonstrated significant efficacy in ameliorating disease severity in various preclinical models of autoimmune diseases, including lupus, rheumatoid arthritis, and multiple sclerosis. Its multifaceted mechanism of action, primarily through the inhibition of the NF-κB and eIF5A signaling pathways, highlights its potential as a novel therapeutic agent. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for the design and interpretation of future studies aimed at further elucidating the therapeutic potential of this compound and advancing its clinical development for the treatment of autoimmune disorders.

References

- 1. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prevention and reversal of nephritis in MRL/lpr mice with a single injection of C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increased survival and reduced renal injury in MRL/lpr mice treated with a human Fcγ receptor II (CD32) peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. New Studies of Pathogenesis of Rheumatoid Arthritis with Collagen-Induced and Collagen Antibody-Induced Arthritis Models: New Insight Involving Bacteria Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inotiv.com [inotiv.com]

- 10. researchgate.net [researchgate.net]

- 11. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]

- 12. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors | PLOS One [journals.plos.org]

- 14. Frontiers | The dsDNA, Anti-dsDNA Antibody, and Lupus Nephritis: What We Agree on, What Must Be Done, and What the Best Strategy Forward Could Be [frontiersin.org]

- 15. Clinical significance of anti-dsDNA antibody isotypes: IgG/IgM ratio of anti-dsDNA antibodies as a prognostic marker for lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-dsDNA antibody isotypes in systemic lupus erythematosus: IgA in addition to IgG anti-dsDNA help to identify glomerulonephritis and active disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-DNA auto-antibodies initiate experimental lupus nephritis by binding directly to the glomerular basement membrane in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A surge in anti-dsDNA titer predicts a severe lupus flare within six months - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Collagen-induced arthritis: severity and immune response attenuation using multivalent N-acetyl glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Refined clinical scoring in comparative EAE studies does not enhance the chance to observe statistically significant differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Polyamines and eIF5A hypusination facilitate SREBP2 synthesis and cholesterol production leading to enhanced enterovirus attachment and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors | PLOS One [journals.plos.org]

- 23. Development of a reliable, sensitive, and convenient assay for the discovery of new eIF5A hypusination inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of (-)-Gusperimus on T-Cell Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which (-)-Gusperimus, a derivative of 15-deoxyspergualin, exerts its immunosuppressive effects on T-cell activation. The document details the compound's unique mode of action, which distinguishes it from other immunosuppressants like calcineurin inhibitors.[1][2] It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Core Mechanism of Action on T-Lymphocytes

Gusperimus modulates T-cell function through a multi-faceted approach, primarily by interfering with critical signaling pathways and protein synthesis, rather than directly targeting the calcineurin pathway common to drugs like tacrolimus.[3][4][5] Its action is complex and not yet fully elucidated, but key mechanisms include the inhibition of NF-κB activation, suppression of the Akt signaling pathway, and a unique blockade of protein synthesis via the eukaryotic initiation factor 5A (eIF5A).[2][6]

Inhibition of NF-κB Signaling

A central aspect of Gusperimus's immunosuppressive activity is its ability to inhibit the nuclear translocation of the master immune regulator, Nuclear Factor-kappa B (NF-κB).[2][6] In T-cell activation, T-cell receptor (TCR) engagement normally triggers a cascade that leads to the degradation of IκB, releasing NF-κB to enter the nucleus and initiate the transcription of pro-inflammatory genes, including IL-2.[7][8][9]

Gusperimus interacts with heat-shock cognate protein 70 (Hsc70), a member of the Hsp70 family.[2][6] This interaction is believed to interfere with the signaling complex responsible for IκB degradation, thereby sequestering NF-κB in the cytoplasm and preventing the activation of its target genes. This blockade is a critical step in halting the T-cell activation cascade.

Inhibition of Akt Pathway and Protein Synthesis

Gusperimus also exerts profound effects on cellular metabolism and protein synthesis by targeting the Akt kinase pathway and deoxyhypusine synthase.[2][6]

-

Akt Kinase Inhibition : The drug suppresses the activity of Akt kinase, a crucial node in signaling for cell survival, proliferation, and metabolism. By down-regulating Akt, Gusperimus indirectly reduces the activity of p70 S6 kinase, a downstream effector essential for protein synthesis.[6]

-

Deoxyhypusine Synthase Inhibition : Perhaps its most unique mechanism is the direct inhibition of deoxyhypusine synthase. This enzyme is essential for the post-translational modification (hypusination) of a lysine residue on the precursor of eukaryotic initiation factor 5A (eIF5A), converting it into its active form.[2][6] Active eIF5A is critical for the elongation phase of protein translation. By blocking this step, Gusperimus effectively halts the synthesis of key proteins required for T-cell proliferation and effector function.

Quantitative Effects on T-Cell Function

Gusperimus leads to a dose-dependent suppression of T-cell functions, including proliferation and cytokine production. While extensive quantitative data from standardized assays are dispersed across various studies, the consistent findings are summarized below.

| Parameter | Effect of Gusperimus | Cell Type | Notes | Citations |

| T-Cell Proliferation | Inhibition | Murine T-cells, Human T-cells | Suppresses the generation of secondary cytotoxic T-lymphocytes (CTLs) in a dose-dependent manner. | [2][10] |

| IFN-γ Production | Inhibition | Murine Lymphocytes | The inhibitory effect on CTL induction is fully reversed by the addition of exogenous IFN-γ. | [10] |

| IL-2 Production | Partial Inhibition | Murine Lymphocytes | The inhibitory effect on CTL induction is partially reversed by the addition of exogenous IL-2. | [10] |

| Other Cytokines | Attenuation | General Immune Cells | Reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6. | [2] |

| IC₅₀ (Nanoparticle) | ~9-fold lower than free drug | Mouse Macrophages | Squalene-nanoparticle formulation significantly enhanced the immunosuppressive effect. T-cell specific IC₅₀ values are not readily available in the provided literature. | [11] |

Key Experimental Protocols

The following section details common methodologies used to assess the impact of Gusperimus on T-cell activation.

General Workflow for T-Cell Activation Assays

The standard workflow involves isolating T-cells, stimulating them in the presence of the drug, and measuring downstream effects like proliferation or cytokine secretion.

T-Cell Isolation and Culture

-

Source : Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.[12][13]

-

T-Cell Purification : CD4+ or CD8+ T-cells are purified from PBMCs using negative or positive selection magnetic bead kits according to the manufacturer's protocol.[12]

-

Culture Conditions : Cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[14][15]

T-Cell Activation and Proliferation Assay

-

Plate Coating : 96-well flat-bottom microtiter plates are coated with anti-human CD3 antibody (e.g., clone OKT3) at a concentration of 5-10 µg/mL in sterile PBS. Plates are incubated for at least 2 hours at 37°C or overnight at 4°C.[14] Before use, plates are washed twice with sterile PBS to remove unbound antibody.

-

Cell Plating : Purified T-cells are resuspended at 1-2 x 10⁶ cells/mL in complete RPMI. 100 µL of the cell suspension is added to each well.[14]

-

Treatment and Co-stimulation : Gusperimus is added to the wells at desired final concentrations. Soluble anti-human CD28 antibody (e.g., clone CD28.2) is added to each well at a final concentration of 2 µg/mL to provide a co-stimulatory signal.[14]

-

Proliferation Measurement (CFSE Assay) :

-

Prior to stimulation, T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE).

-

After 3-4 days of incubation, cells are harvested.

-

CFSE fluorescence is analyzed by flow cytometry. Each cell division results in a halving of the CFSE signal, allowing for the quantification of proliferation.

-

Cytokine Production Assay (ELISA)

-

Experimental Setup : T-cells are isolated, treated with Gusperimus, and stimulated as described in section 3.3.

-

Supernatant Collection : After 24-48 hours of incubation, the culture plates are centrifuged, and the cell-free supernatant is carefully collected from each well.

-

ELISA Protocol : The concentration of cytokines of interest (e.g., IFN-γ, TNF-α, IL-2) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot for Signaling Pathway Analysis

-

Cell Lysis : T-cells are stimulated for short time points (e.g., 0, 5, 15, 30 minutes) in the presence or absence of Gusperimus. The reaction is stopped by placing the cells on ice and lysing them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration of each lysate is determined using a BCA assay.

-

Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-